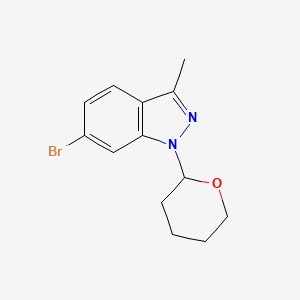

6-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Propriétés

IUPAC Name |

6-bromo-3-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-9-11-6-5-10(14)8-12(11)16(15-9)13-4-2-3-7-17-13/h5-6,8,13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUOWZCTVJNYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1260757-37-6, exhibits a unique chemical structure that may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 6-position and a tetrahydro-2H-pyran group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole compounds, including this compound, possess significant anticancer properties. For instance, a study highlighted that certain indazole derivatives exhibited enhanced cytotoxicity against various cancer cell lines, including colorectal cancer (HT-29) and breast cancer cells. The cytotoxicity was measured in terms of IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-bromo derivative | HT-29 | 28.8 - 124.6 |

| Other derivatives | MCF-7 | Varies |

Molecular docking studies indicated that these compounds interact favorably with key protein kinases involved in cancer progression, such as EGFR and MEK1, suggesting their potential as targeted therapies for cancer treatment .

Enzyme Inhibition

In addition to anticancer activity, this compound has been investigated for its enzyme inhibitory properties. It has shown promise as an inhibitor of various enzymes relevant to neurodegenerative diseases. For example, derivatives of this compound have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in Alzheimer's disease pathology.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| AChE | 6-bromo derivative | 5.31 |

| BuChE | 6-bromo derivative | 0.08 |

The inhibition of these enzymes is crucial for reducing acetylcholine breakdown, potentially leading to improved cognitive function in patients with Alzheimer's disease .

Other Biological Effects

Beyond anticancer and enzyme inhibition activities, this compound may exhibit additional biological effects worth noting:

- Antioxidant Activity : Some studies suggest that indazole derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cells.

- Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the synthesis and biological evaluation of several indazole derivatives, including this compound. The study utilized various cell lines to assess the anticancer efficacy and conducted molecular docking simulations to predict binding affinities to target proteins . The results underscored the importance of structural modifications in enhancing biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

4-Bromo-1-(THP)-5-(Trifluoromethyl)-1H-Indazole (Similarity: 0.88 )

- Substituents : Bromine (position 4), trifluoromethyl (position 5).

- Applications : The CF₃ group is often used in pharmaceuticals to modulate metabolic stability and binding affinity.

5,7-Dibromo-6-Methyl-1-(SEM)-1H-Indazole (Similarity: 0.74 )

- Substituents : Bromine (positions 5 and 7), methyl (position 6).

- Key Differences : Dual bromination increases steric hindrance, while the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group differs from THP in stability under acidic conditions.

- Synthetic Utility : SEM protection is preferred for orthogonal deprotection strategies in multi-step syntheses.

6-Bromo-5-Fluoro-1-(THP)-1H-Indazole (CAS: 1286734-76-6 )

- Substituents : Bromine (position 6), fluorine (position 5).

3,6-Dibromo-1-(THP)-1H-Indazole (Yield: 90% )

- Substituents : Bromine (positions 3 and 6).

- Synthetic Relevance : Used in Heck and Migita couplings to generate axitinib analogs. The absence of a methyl group at position 3 reduces steric hindrance, facilitating cross-coupling reactions.

5-Bromo-3-Iodo-1-(THP)-1H-Indazole (CAS: 1380917-35-0 )

- Substituents : Bromine (position 5), iodine (position 3).

- Key Differences : Iodine’s larger atomic radius may slow reaction kinetics but offers opportunities for radiohalogenation in imaging probes.

Méthodes De Préparation

Bromination

- Method: Electrophilic aromatic substitution is used to introduce the bromine atom selectively at the 6-position of the indazole ring.

- Reagents: Bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Conditions: Often performed in polar aprotic solvents at low temperatures to avoid polybromination.

Methylation

- Method: The methyl group at the 3-position can be introduced via Friedel-Crafts alkylation or via direct methylation of the corresponding indazole intermediate.

- Reagents: Methyl iodide or methyl triflate in the presence of a Lewis acid catalyst like aluminum chloride.

- Notes: The methylation is regioselective, targeting the 3-position due to electronic and steric effects.

N-Protection with Tetrahydro-2H-pyran-2-yl Group

- Method: The nitrogen at the 1-position of the indazole ring is protected by nucleophilic substitution with tetrahydro-2H-pyran-2-yl bromide.

- Reagents: Tetrahydro-2H-pyran-2-yl bromide and a base such as potassium carbonate or sodium hydride.

- Conditions: Carried out in polar solvents like DMF or DMSO at moderate temperatures.

- Purpose: This protecting group enhances solubility and stability, facilitating further synthetic transformations.

Alternative Synthetic Approaches

Iridium-Catalyzed C-H Borylation Followed by Functionalization

Recent advances in the synthesis of substituted indazoles include:

- Iridium-Catalyzed C-H Borylation: Selective borylation at the C-3 position of N-protected indazoles enables subsequent functionalization.

- Advantages: High regioselectivity, mild conditions, and tolerance of various functional groups.

- Application: The borylated intermediate can be converted to the 3-methyl derivative through Suzuki coupling with methylboronic acid or methyl halides.

This method allows late-stage diversification and is suitable for complex molecule synthesis.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination at C-6 | Electrophilic Aromatic Substitution | Br2 or NBS, low temperature, polar aprotic solvent | Selective bromination at 6-position |

| Methylation at C-3 | Friedel-Crafts Alkylation or Direct Methylation | Methyl iodide, AlCl3 or methyl triflate, Lewis acid catalyst | Regioselective methylation at 3-position |

| N-1 Protection with THP group | Nucleophilic Substitution | Tetrahydro-2H-pyran-2-yl bromide, base (K2CO3, NaH), DMF/DMSO | Formation of N-1 tetrahydro-2H-pyran-2-yl protected indazole |

| Alternative C-H Borylation | Iridium-Catalyzed C-H Borylation | Iridium catalyst, B2pin2, N-protected indazole, mild conditions | Formation of 3-borylated intermediate for further modification |

Research Findings and Optimization

- Regioselectivity: The presence of the bromine atom at the 6-position and the methyl group at the 3-position is controlled by electronic effects and steric hindrance, enabling selective functionalization.

- Protecting Group Stability: The tetrahydro-2H-pyran-2-yl group is stable under many reaction conditions and can be removed under mild acidic conditions if needed.

- Reaction Yields: Optimized conditions in industrial settings use continuous flow reactors to improve yields and scalability.

- Functional Group Tolerance: The synthesis tolerates various substituents, allowing for further derivatization.

Q & A

Basic: How can synthesis yield be optimized for 6-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for C–C bond formation and tetrahydropyran (THP) protection of the indazole nitrogen. Key factors include:

- Temperature control : Maintain 80–100°C during coupling reactions to balance reactivity and side-product formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance catalyst efficiency .

- Catalyst loading : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) to 2–5 mol% to minimize cost while ensuring completion .

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (typically 60–75%) .

Basic: What characterization techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., bromo at C6, methyl at C3). The THP group’s anomeric proton appears as a doublet near δ 5.3 ppm .

- X-ray crystallography : Resolve regiochemical ambiguities (e.g., indazole vs. pyrazole cores) by analyzing bond lengths and angles, as demonstrated for related brominated indazoles .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHBrNO) with <2 ppm error .

Advanced: How can contradictions in regioselectivity during electrophilic substitution be resolved?

Methodological Answer:

Regioselectivity conflicts (e.g., bromination at C4 vs. C6) arise from competing electronic and steric effects. To address this:

- Computational modeling : Perform density functional theory (DFT) calculations to predict reactive sites based on frontier molecular orbitals (FMOs). For example, the THP group’s electron-donating effect directs electrophiles to C6 .

- Isotopic labeling : Introduce -labels at suspected positions and track reactivity via -NMR .

- Competitive experiments : Compare reaction outcomes with/without THP protection to isolate steric contributions .

Advanced: What strategies identify unexpected byproducts in multi-step syntheses?

Methodological Answer:

- HPLC-MS monitoring : Use reverse-phase HPLC coupled with ESI-MS to detect low-abundance intermediates (e.g., deprotected indazole or over-alkylated species) .

- In situ IR spectroscopy : Track carbonyl or C–Br bond formation in real-time to pinpoint step-specific deviations .

- Mechanistic probes : Add radical scavengers (e.g., TEMPO) or isotopic tracers to distinguish between ionic and radical pathways .

Advanced: How can computational methods predict reaction pathways for novel derivatives?

Methodological Answer:

- Reaction path search algorithms : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways. For example, ICReDD’s workflow combines DFT with experimental feedback to optimize Suzuki coupling conditions .

- Machine learning (ML) : Train models on existing indazole reaction datasets to predict regioselectivity and solvent effects .

Advanced: How to address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Cross-validation : Compare computational models with multiple experimental techniques (e.g., X-ray for stereochemistry, NOESY for spatial proximity) .

- Solvent effect modeling : Incorporate implicit solvent models (e.g., SMD) into DFT calculations to account for solvation energy differences .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set size, dispersion corrections) using statistical tools like Monte Carlo sampling .

Basic: What is the role of the THP group in synthesis?

Methodological Answer:

The THP group:

- Protects the indazole nitrogen during harsh reactions (e.g., bromination), preventing unwanted side reactions .

- Enhances solubility in organic solvents, facilitating purification .

- Easily removed under mild acidic conditions (e.g., HCl/MeOH, room temperature) without disrupting the indazole core .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Chiral auxiliaries : Introduce a removable chiral group (e.g., Evans’ oxazolidinone) at the THP oxygen to control stereochemistry during alkylation .

- Asymmetric catalysis : Use chiral palladium catalysts (e.g., Josiphos ligands) in cross-coupling reactions to achieve >90% ee .

- Dynamic kinetic resolution : Exploit reversible THP ring-opening under basic conditions to bias enantiomer formation .

Advanced: How to analyze hydrogen-bonding interactions in crystalline forms?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds between indazole and THP groups) with <0.01 Å precision .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., Br⋯H interactions) using software like CrystalExplorer .

Basic: How to address purification challenges for this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with a hexane/EtOAc (4:1) gradient to separate brominated byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate high-purity crystals (mp 120–125°C) .

- Centrifugal partition chromatography (CPC) : Employ a heptane/ethyl acetate/methanol/water solvent system for large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.